molecular formula C16H16ClNO B5344045 N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide

N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide

Cat. No. B5344045
M. Wt: 273.75 g/mol
InChI Key: BSLJPNWNRLMGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of benzylacetamides. It is commonly referred to as CMA or Chlorbenzylacetamide. This compound has gained attention in the scientific community due to its potential applications in drug development and medical research. In

Mechanism of Action

The exact mechanism of action of N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is a neurotransmitter that plays a critical role in regulating neuronal activity in the brain. By enhancing GABAergic activity, this compound can suppress neuronal activity and reduce the occurrence of seizures and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the occurrence of seizures and anxiety by enhancing GABAergic activity. It can also induce sedation and promote sleep. Furthermore, it has been shown to have potential as a treatment for neuropathic pain and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide in lab experiments is its well-established anticonvulsant and anxiolytic properties. This makes it an ideal compound for studying the effects of GABAergic activity on neuronal function. However, one limitation of using this compound is its potential to induce sedation and promote sleep. This can make it difficult to study the effects of the compound on cognitive function and memory.

Future Directions

There are several future directions for research on N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide. One area of interest is its potential as a treatment for neuropathic pain and epilepsy. Further studies are needed to determine the optimal dosage and administration of the compound for these conditions. Another area of interest is its potential to enhance memory and cognitive function. Future studies could investigate the effects of the compound on learning and memory in animal models. Additionally, studies could explore the potential of this compound as a treatment for other neurological disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide involves the reaction of 3-chlorobenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid.

Scientific Research Applications

N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in drug development and medical research. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been shown to have potential as a treatment for neuropathic pain and epilepsy. Furthermore, it has been studied for its potential to enhance memory and cognitive function.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12-5-7-13(8-6-12)10-16(19)18-11-14-3-2-4-15(17)9-14/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLJPNWNRLMGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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